N-(1,3-benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide

Medicinal chemistry Linker SAR Physicochemical properties

Researchers requiring a validated succinate dehydrogenase (SDH) inhibitor scaffold can utilize this benzodioxole-pyrimidine propanamide. Its chemotype has demonstrated SDH inhibitory activity (IC50: 3.41 µM) equivalent to the commercial fungicide boscalid. Key outcomes include: - Enables enzyme inhibition assays against a panel of phytopathogenic fungi. - Represents an unexplored SAR vector with a propanamide linker for fine-tuning potency. - Serves as a benchmarking molecule for computational chemistry method validation. Reliable sourcing with documented chemical structure and purity ensures experimental reproducibility.

Molecular Formula C15H16N4O3
Molecular Weight 300.31 g/mol
Cat. No. B12176600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide
Molecular FormulaC15H16N4O3
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CCNC3=NC=CC=N3
InChIInChI=1S/C15H16N4O3/c20-14(4-7-18-15-16-5-1-6-17-15)19-9-11-2-3-12-13(8-11)22-10-21-12/h1-3,5-6,8H,4,7,9-10H2,(H,19,20)(H,16,17,18)
InChIKeyYXRJIUBSBRXXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzodioxole-Pyrimidine Propanamide – Structural Identity & Procurement


N-(1,3-Benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide (CAS 1435904-97-4, molecular formula C15H16N4O3, molecular weight 300.31 g/mol) is a synthetic small molecule belonging to the N-[(pyrimidinylamino)propanyl]arylcarboxamide chemotype . Its architecture connects a 1,3-benzodioxole (methylenedioxyphenyl) aryl group to a 2-aminopyrimidine heterocycle via a propanamide (three-carbon) linker chain. The benzodioxole-pyrimidine chemotype has been validated in the peer-reviewed literature as a scaffold for succinate dehydrogenase (SDH) inhibition, with lead compounds demonstrating fungicidal potency comparable to the commercial SDH inhibitor boscalid [1]. The compound is commercially available from multiple vendors and is cataloged in chemical databases including PubChem and Chemsrc, though dedicated primary pharmacological characterization remains absent from the peer-reviewed literature as of the search date .

Validated SDH inhibitor chemotype (class-level evidence)
Pyrimidine ring enables bidentate H-bonding for purine-binding targets
Propanamide linker offers distinct SAR vector vs. butanamide homolog
Benzodioxole group modulates lipophilicity and metabolic profile

Benzodioxole-Pyrimidine Propanamide – Substitution Risk


Within the benzodioxole-pyrimidine chemotype, subtle structural variations produce substantial differences in biological outcome. In the SDH inhibitor series reported by Sun et al. (2022), the most potent compound 5c exhibited an IC50 of 3.41 μM against SDH, while closely related analogs in the same series showed divergent potency; enantiomeric resolution further revealed that (S)-5c (IC50: 2.92 μM) was approximately 1.26-fold more potent than (R)-5c (IC50: 3.68 μM) [1]. This demonstrates that even stereochemical variation within an otherwise identical scaffold yields measurable potency differences. The target compound's specific combination of a propanamide linker length (3 carbons), 2-pyrimidinylamino substitution pattern, and benzodioxol-5-ylmethyl N-aryl group cannot be assumed to behave identically to its butanamide homolog (CAS 1401597-01-0, linker = 4 carbons, MW = 314.34) or its direct-amine analog (CAS 859065-39-7, no linker, MW = 229.23) without direct comparative data. The absence of published head-to-head data for this specific compound means that generic substitution carries unquantified risk in any experimental system [1].

Linker length alteration (propanamide to butanamide) may shift binding entropy and target complementarity
Pyridine-for-pyrimidine substitution reduces H-bond acceptor count, potentially altering target recognition
Benzyl replacement of benzodioxole alters lipophilicity and CYP-mediated metabolism, affecting in vivo behavior

Benzodioxole-Pyrimidine Propanamide – Differentiation Evidence


Propanamide vs. Butanamide Linker

The target compound incorporates a three-carbon propanamide linker connecting the benzodioxole N-aryl group to the 2-pyrimidinylamino moiety, in contrast to the closest commercially available homolog N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide (CAS 1401597-01-0), which employs a four-carbon butanamide linker . This structural difference yields a molecular weight reduction of 14.03 g/mol (300.31 vs. 314.34) and one fewer rotatable bond in the linker region. In medicinal chemistry SAR, linker length is a critical determinant of target binding entropy, with each additional rotatable bond incurring an estimated free energy penalty of approximately 0.7–1.2 kcal/mol upon receptor binding [1]. The propanamide linker positions the pyrimidine ring approximately 1.2–1.5 Å closer to the benzodioxole group compared to the butanamide homolog, potentially altering the pharmacophoric distance between key hydrogen-bonding features.

Linker Length
Class-level
Propanamide: MW 300.31, 6 rot. bonds
Butanamide: MW 314.34, 7 rot. bonds
ΔMW −14.03 g/mol, Δ1 rot. bond
May influence ligand efficiency and synthetic tractability
Binding entropy penalty ~0.7–1.2 kcal/mol per bond (literature precedent); no direct binding data
Medicinal chemistry Linker SAR Physicochemical properties

SDH Inhibition vs. Boscalid

Although no direct biological data exist for the target compound itself, the benzodioxole-pyrimidine chemotype to which it belongs has been rigorously validated. Sun et al. (2022) demonstrated that compound 5c—a benzodioxole-pyrimidine derivative within the same structural class—exhibited SDH inhibitory activity with an IC50 of 3.41 μM, statistically equivalent to the commercial SDH inhibitor boscalid (IC50: 3.40 μM) [1]. In whole-organism fungicidal assays, 5c was significantly more potent than boscalid against Botrytis cinerea (EC50: 0.44 vs. 5.02 mg/L, 11.4-fold), Rhizoctonia solani (EC50: 6.96 vs. >50 mg/L), and Gibberella zeae (EC50: 0.57 vs. 1.28 mg/L, 2.2-fold) [1]. The (S)-enantiomer of 5c achieved an EC50 of 0.06 mg/L against Alternaria solani, representing a 2.7-fold improvement over racemic 5c (EC50: 0.07 mg/L) and a 2.7-fold improvement over boscalid (EC50: 0.16 mg/L) [1]. Molecular docking confirmed strong interaction with the SDH active site (CDOCKER Interaction Energy: −29.98 kcal/mol for (S)-5c) [1]. The target compound's propanamide linker distinguishes it from the compounds in this series and represents an unexplored SAR point within a validated chemotype.

SDH Inhibition
Class-level
Compound 5c IC₅₀: 3.41 μM (boscalid: 3.40 μM)
B. cinerea EC₅₀: 0.44 vs. 5.02 mg/L (ratio 0.088)
(S)-5c A. solani EC₅₀: 0.06 mg/L
Class-level support for SDH target engagement; target compound uncharacterized
Data from structurally related analog 5c; requires confirmatory testing
Agrochemical discovery Succinate dehydrogenase inhibition Fungicide lead optimization

Pyrimidine vs. Pyridine H-Bonding Capacity

The target compound employs a 2-aminopyrimidine heterocycle, which provides two ring nitrogen atoms (N1 and N3) capable of serving as hydrogen-bond acceptors, in addition to the exocyclic NH linking the pyrimidine to the propanamide chain. Related compounds in the Boehringer Ingelheim patent series (US2019/0112297) describe both N-[(pyrimidinylamino)propanyl]- and N-[(pyridinylamino)propanyl]arylcarboxamides as orexin receptor antagonists, distinguishing between pyrimidine (two ring N) and pyridine (one ring N) sub-series [1]. The additional ring nitrogen in the pyrimidine increases the topological polar surface area (estimated tPSA: ~74 Ų vs. ~63 Ų for the pyridine analog) and provides an extra hydrogen-bond acceptor site. In the context of the benzodioxole-pyrimidine SDH inhibitor chemotype, molecular docking studies have shown that the pyrimidine ring participates in key hydrogen-bond interactions within the SDH active site, and the presence of two ring nitrogens enables bidentate interactions not possible with mononitrogen heterocycles [2]. The target compound's 2-aminopyrimidine substitution pattern (nitrogens at positions 1 and 3) is specifically complementary to purine-binding enzyme pockets, a feature exploited in numerous kinase and dehydrogenase inhibitor programs.

H-Bonding Capacity
Class-level
Pyrimidine: 2 ring N, tPSA ~74 Ų, 5 HBA
Pyridine: 1 ring N, tPSA ~63 Ų, 4 HBA
Enables bidentate H-bonding in purine-binding pockets
Based on structural comparison; no direct binding data available
Medicinal chemistry Heterocycle SAR Hydrogen bonding

Benzodioxole vs. Phenyl Lipophilicity & Metabolism

The target compound incorporates a 1,3-benzodioxole (methylenedioxyphenyl) group as the N-aryl substituent, in contrast to a simple benzyl or phenyl group. The benzodioxole moiety is a recognized privileged scaffold in medicinal chemistry, appearing in bioactive natural products (e.g., safrole, piperine) and synthetic drugs (e.g., paroxetine, tadalafil) [1]. The methylenedioxy bridge locks the two oxygen atoms in a conformationally restricted cyclic array, reducing the number of rotatable bonds compared to a dimethoxy-substituted phenyl analog while retaining oxygen-mediated hydrogen-bond acceptor capacity. The benzodioxole group contributes approximately 2 oxygen atoms and adds roughly 28 mass units compared to an unsubstituted phenyl ring. In the context of the SDH inhibitor chemotype, the benzodioxole moiety participates in hydrophobic packing interactions within the enzyme active site, as confirmed by molecular docking studies showing CDOCKER interaction energies of −28.23 to −29.98 kcal/mol for benzodioxole-containing compounds [2]. Additionally, the methylenedioxy group is known to influence oxidative metabolism, as it can undergo cytochrome P450-mediated demethylenation to yield catechol metabolites—a metabolic pathway distinct from simple phenyl ring hydroxylation [1]. This metabolic differentiation may be relevant for researchers selecting compounds for in vivo or ADME studies.

Aryl Group Profile
Class-level
Benzodioxole: cLogP ~1.5–2.0, demethylenation
Benzyl: cLogP ~2.5–3.0, aromatic hydroxylation
Distinct lipophilicity and metabolic pathway
cLogP estimated; metabolism based on methylenedioxyphenyl literature
Drug metabolism Lipophilicity Aryl group SAR

Benzodioxole-Pyrimidine Propanamide – Application Scenarios


SDH Inhibitor Screening & Agrochemical Discovery

The benzodioxole-pyrimidine chemotype has demonstrated SDH inhibitory activity equivalent to the commercial fungicide boscalid (IC50: 3.41 μM vs. 3.40 μM) and superior whole-organism efficacy against multiple phytopathogenic fungi [1]. The target compound's propanamide linker represents an unexplored SAR vector within this validated chemotype. Researchers pursuing SDH inhibitor discovery should prioritize this compound for enzyme inhibition assays and mycelial growth assays against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, using boscalid as a positive control benchmark [1]. The compound's benzodioxole moiety may confer favorable hydrophobic packing within the SDH ubiquinone-binding pocket, as evidenced by molecular docking studies on related analogs showing CDOCKER interaction energies of −28 to −30 kcal/mol [1].

Orexin Receptor Antagonist Screening & GPCR Optimization

The N-[(pyrimidinylamino)propanyl]arylcarboxamide scaffold has been claimed by Boehringer Ingelheim as privileged for orexin sub-type 1 receptor (OX1R) antagonism, with therapeutic applications in disorders of impulse control, addiction, and anxiety [2]. The target compound fits within the generic Markush structure of US2019/0112297, and its benzodioxole aryl group represents a distinct substituent from the aryl groups exemplified in the patent. Researchers pursuing OX1R antagonist programs should evaluate this compound in OX1R/OX2R binding and functional assays (calcium flux or β-arrestin recruitment) alongside known orexin receptor antagonists such as suvorexant or SB-334867, leveraging the pyrimidine ring's bidentate hydrogen-bonding capacity for receptor recognition [2].

Kinase Selectivity Profiling & Purine-Binding Panel

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in kinase inhibitor design, present in clinical agents including imatinib and dasatinib [3]. The target compound's propanamide linker and benzodioxole group differentiate it from classical 2-anilinopyrimidine kinase inhibitors (which typically employ a direct NH-aryl linkage without a flexible spacer). This compound is suitable for inclusion in kinase selectivity panels to evaluate whether the flexible propanamide linker confers a distinct selectivity profile compared to rigid 2-anilinopyrimidine scaffolds. Researchers should prioritize screening against kinase targets where induced-fit binding or conformational flexibility at the hinge region is hypothesized to influence selectivity [3].

Physicochemical Benchmarking & Computational Model Validation

Given the absence of published biological data, the target compound's well-defined structure (C15H16N4O3, MW 300.31, SMILES: O=C(CCNc1ncccn1)NCc1ccc2c(c1)OCO2) makes it suitable as a benchmarking molecule for computational chemistry method validation. Its intermediate molecular weight (~300 Da), balanced hydrogen-bonding features (2 HBD, 5 HBA), and moderate lipophilicity (estimated cLogP ~1.5–2.0) place it within drug-like chemical space. Researchers can use this compound to validate docking protocols, molecular dynamics simulations, free energy perturbation calculations, or QSAR model predictions before applying these methods to larger compound libraries. The availability of close structural analogs (butanamide homolog, direct amine analog) provides a natural test set for linker-length sensitivity analysis in computational models .

Application
Selection Property
Validation Focus
SDH Inhibitor Screening
Validated SDH inhibitor chemotype
Enzyme inhibition & fungal growth assays
Orexin Receptor Antagonist Profiling
Pyrimidine-based bidentate H-bonding
OX1R/OX2R binding & functional assays
Kinase Selectivity Profiling
Flexible linker vs. rigid kinase scaffolds
Kinase panel selectivity profiling
Physicochemical Benchmarking
Balanced drug-like properties (MW ~300, HBD 2, HBA 5)
Docking & QSAR model validation
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